9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one
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Overview
Description
9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between a diazaspirodecane and an oxa ring, which contributes to its distinct chemical properties. It is often used in various scientific research applications due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with an appropriate spirocyclic precursor under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane
- 8-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-1-one
Uniqueness
9-Benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H18N2O2 |
---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
9-benzyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C14H18N2O2/c17-13-9-18-14(6-7-15-10-14)11-16(13)8-12-4-2-1-3-5-12/h1-5,15H,6-11H2 |
InChI Key |
RJQDZPPEJOZZKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CN(C(=O)CO2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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